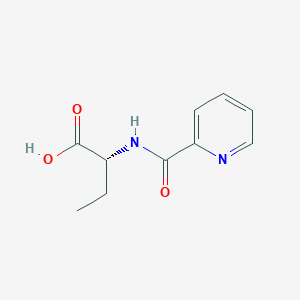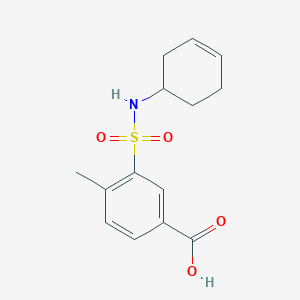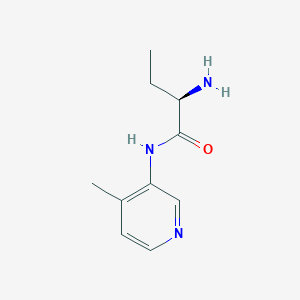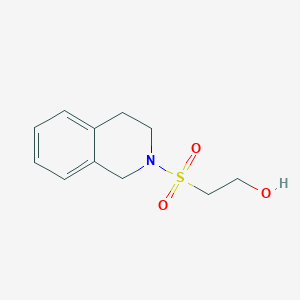
(2R)-2-(pyridine-2-carbonylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(pyridine-2-carbonylamino)butanoic acid, also known as PCA or pyridoxamine-5'-carboxylic acid, is a natural compound that has been extensively studied for its potential therapeutic applications. PCA is a derivative of vitamin B6 and is found in small amounts in certain foods such as meat, fish, and dairy products. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential biomedical applications of PCA.
Mecanismo De Acción
The mechanism of action of (2R)-2-(pyridine-2-carbonylamino)butanoic acid is not fully understood, but it is thought to involve the inhibition of AGE formation through the trapping of reactive carbonyl species. (2R)-2-(pyridine-2-carbonylamino)butanoic acid may also act as a scavenger of free radicals, thereby reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
(2R)-2-(pyridine-2-carbonylamino)butanoic acid has been shown to have a number of biochemical and physiological effects, including the inhibition of AGE formation, the reduction of oxidative stress and inflammation, and the improvement of insulin sensitivity. Additionally, (2R)-2-(pyridine-2-carbonylamino)butanoic acid has been shown to have a protective effect on the kidneys, reducing the risk of diabetic nephropathy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R)-2-(pyridine-2-carbonylamino)butanoic acid in lab experiments is its high purity and stability, which allows for consistent and reliable results. Additionally, (2R)-2-(pyridine-2-carbonylamino)butanoic acid is relatively inexpensive and easy to synthesize, making it accessible to researchers. However, one limitation of using (2R)-2-(pyridine-2-carbonylamino)butanoic acid is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are many potential future directions for research on (2R)-2-(pyridine-2-carbonylamino)butanoic acid. One area of interest is the development of novel formulations of (2R)-2-(pyridine-2-carbonylamino)butanoic acid that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of (2R)-2-(pyridine-2-carbonylamino)butanoic acid and its potential therapeutic applications in other diseases. Finally, there is a need for clinical trials to evaluate the safety and efficacy of (2R)-2-(pyridine-2-carbonylamino)butanoic acid in humans.
Métodos De Síntesis
(2R)-2-(pyridine-2-carbonylamino)butanoic acid can be synthesized through a multistep process starting from pyridoxine, a form of vitamin B6. The first step involves the conversion of pyridoxine to pyridoxal, followed by the reaction of pyridoxal with glycine to form pyridoxamine. Finally, pyridoxamine is carboxylated to form (2R)-2-(pyridine-2-carbonylamino)butanoic acid. This synthesis method has been optimized to produce high yields of pure (2R)-2-(pyridine-2-carbonylamino)butanoic acid, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
(2R)-2-(pyridine-2-carbonylamino)butanoic acid has been studied extensively for its potential therapeutic applications, particularly in the treatment of diabetes and kidney disease. (2R)-2-(pyridine-2-carbonylamino)butanoic acid has been shown to inhibit the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of these diseases. Additionally, (2R)-2-(pyridine-2-carbonylamino)butanoic acid has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Propiedades
IUPAC Name |
(2R)-2-(pyridine-2-carbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-7(10(14)15)12-9(13)8-5-3-4-6-11-8/h3-7H,2H2,1H3,(H,12,13)(H,14,15)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUNEYUVKKETKT-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)NC(=O)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7581620.png)
![3-[1-(4,4,4-Trifluorobutanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7581628.png)


![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7581649.png)


![1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B7581673.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine](/img/structure/B7581678.png)
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol](/img/structure/B7581689.png)


![(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B7581725.png)